Nonanedial

Catalog No.
S3557244
CAS No.
51651-40-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanedial

CAS Number

51651-40-2

Product Name

Nonanedial

IUPAC Name

nonanedial

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2

InChI Key

LEMKWEBKVMWZDU-UHFFFAOYSA-N

SMILES

C(CCCC=O)CCCC=O

Canonical SMILES

C(CCCC=O)CCCC=O

Antimicrobial Activity:

Studies suggest nonanedial possesses antimicrobial properties. Research has investigated its effectiveness against various bacteria and fungi. For instance, one study explored its ability to inhibit the growth of Escherichia coli and Staphylococcus aureus, common bacterial pathogens []. Additionally, research has examined its antifungal activity against Candida albicans, a fungal pathogen associated with candidiasis []. These studies highlight the potential of nonanedial as an antimicrobial agent, although further research is needed to determine its efficacy and safety in practical applications.

Signaling Molecule in Plants:

Nonanedial is a potential signaling molecule in plants. Research suggests it plays a role in plant defense mechanisms against herbivores and pathogens. Studies have shown that nonanedial emission increases in plants upon insect feeding, attracting predators of the herbivores []. Additionally, nonanedial might be involved in activating plant defense responses against fungal pathogens []. Understanding the role of nonanedial in plant signaling pathways could lead to the development of novel strategies for pest and disease control in agriculture.

Flavor and Fragrance Compound:

Nonanedial contributes to the flavor and fragrance profiles of various foods. It is found in cheese, fruits like apples and grapes, and roasted peanuts. Research has explored the role of nonanedial in flavor perception, suggesting it contributes to fatty and nutty flavors. Understanding the role of nonanedial in flavor profiles could aid in food science applications, such as flavor development and quality control.

Potential Role in Human Health and Disease:

Limited research suggests a potential role for nonanedial in human health and disease. Some studies have investigated its anti-inflammatory properties []. However, further research is necessary to understand the potential therapeutic applications and safety considerations of nonanedial in humans.

Nonanedial, also known as 1,9-nonanedial, is a linear dialdehyde with the chemical formula C9H16O2\text{C}_9\text{H}_{16}\text{O}_2. It features two aldehyde functional groups at each end of a nine-carbon chain. This compound is recognized for its unique structure, which contributes to various chemical properties and reactivity patterns. Nonanedial is typically a colorless liquid at room temperature and has a characteristic odor, making it of interest in both industrial and laboratory settings.

  • Oxidation: Nonanedial can be oxidized to yield nonanoic acid. This transformation involves the conversion of aldehyde groups into carboxylic acid functional groups, which can be catalyzed by various oxidizing agents .
  • Reduction: The compound can also undergo reduction to form 1,9-nonanediol. This reaction can be facilitated by hydrogenation processes using catalysts such as palladium or platinum .
  • Aldol Condensation: Nonanedial can engage in aldol condensation reactions, where it reacts with other carbonyl compounds to form β-hydroxy aldehydes or ketones .

Several methods for synthesizing nonanedial have been documented:

  • Hydroformylation: This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes. For nonanedial, a suitable precursor such as 1-octene can be used .
  • Oxidation of Alcohols: Nonanedial can also be synthesized by the oxidation of 1,9-nonanediol using oxidizing agents like potassium permanganate or chromium trioxide .
  • Diels-Alder Reactions: Some synthetic routes involve Diels-Alder reactions where diene and dienophile components are used to construct the carbon skeleton leading to nonanedial .

Nonanedial finds utility in various applications:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of other organic compounds, including fragrances and flavoring agents due to its pleasant odor.
  • Polymer Production: The compound can be converted into 1,9-nonanediol, which is useful for producing polyesters and polyurethanes .
  • Research Tool: In biochemical research, nonanedial may be utilized to study reaction mechanisms involving aldehydes or as a model compound for studying enzyme interactions.

Interaction studies involving nonanedial primarily focus on its reactivity with biological molecules. Preliminary research suggests that nonanedial may form adducts with amino acids or proteins due to its electrophilic aldehyde groups. These interactions could have implications for understanding metabolic pathways and enzyme catalysis involving aldehyde substrates. More comprehensive studies are needed to elucidate these interactions fully.

Nonanedial shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructureUnique Features
DecanalC10H20OA ten-carbon aldehyde; used in fragrances.
Nonanoic AcidC9H18O2Carboxylic acid derived from nonanedial oxidation.
1-OctanalC8H16OAn eight-carbon aldehyde; commonly found in nature.
1,9-NonanediolC9H20O2Reduction product of nonanedial; used in polymers.

Nonanedial's uniqueness lies in its dual aldehyde functionality at both ends of a nine-carbon chain, which distinguishes it from these similar compounds that either lack one functional group or differ in carbon chain length.

XLogP3

1.4

Dates

Modify: 2024-02-18

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